molecular formula C17H21N3O3 B7086753 N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B7086753
M. Wt: 315.37 g/mol
InChI Key: LWWNNXSSJOABGP-UHFFFAOYSA-N
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Description

N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a methoxycyclobutyl group and a pyrido[1,2-a]pyrimidine core, makes it an interesting subject for chemical and pharmacological research.

Properties

IUPAC Name

N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-5-6-14-18-9-13(16(22)20(14)10-11)15(21)19-12(2)17(23-3)7-4-8-17/h5-6,9-10,12H,4,7-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWNNXSSJOABGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NC(C)C3(CCC3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic or basic conditions.

    Introduction of the Methoxycyclobutyl Group: The methoxycyclobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with a methoxy group in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycyclobutyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrido[1,2-a]pyrimidine core, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products of these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, which can be further analyzed for their biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycyclobutyl group and the pyrido[1,2-a]pyrimidine core are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-methoxycyclobutyl)ethyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide: Lacks the 7-methyl group, which may affect its biological activity.

    N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide: Differing position of the carboxamide group, potentially altering its interaction with molecular targets.

    N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate: Ester derivative, which may have different pharmacokinetic properties.

Uniqueness

The unique combination of the methoxycyclobutyl group and the 7-methyl substitution in N-[1-(1-methoxycyclobutyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide contributes to its distinct biological activities and potential therapeutic applications. This structural uniqueness can result in different binding affinities and selectivities for molecular targets compared to similar compounds.

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